叔丁基3-(甲氧甲基)吡咯烷-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

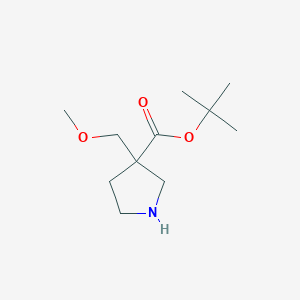

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a chemical compound with the CAS Number: 1852006-50-8 . It has a molecular weight of 215.29 and its IUPAC name is tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate . The compound is typically stored at 4 degrees Celsius and is in liquid form .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is 1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)5-6-12-7-11/h12H,5-8H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a liquid at room temperature . It has a molecular weight of 215.29 . The compound is typically stored at 4 degrees Celsius .科学研究应用

单线态氧反应和神红素前体

与叔丁基 3-(甲氧基甲基)吡咯烷-3-羧酸酯密切相关的 3-甲氧基-2-吡咯羧酸叔丁酯与单线态氧反应生成过氧化中间体。这些中间体可以与亲核试剂偶联生成 5-取代吡咯,其中包括作为神红素及其类似物前体的 α,α'-联吡咯。该途径突出了叔丁基 3-(甲氧基甲基)吡咯烷-3-羧酸酯衍生物在合成具有潜在生物应用的复杂有机化合物中的作用 (Wasserman 等,2004)。

合成和抗炎活性

由叔丁基 3-(甲氧基甲基)吡咯烷-3-羧酸酯衍生物合成的相关化合物 3-(3,5-二叔丁基-4-羟基苯亚甲基)吡咯烷-2-酮已被评估其抗炎和镇痛特性。发现这些化合物对前列腺素和白三烯合成具有双重抑制活性,表现出与吲哚美辛相当的强效抗炎活性,但溃疡作用降低。这表明叔丁基 3-(甲氧基甲基)吡咯烷-3-羧酸酯衍生物在开发更安全的抗炎药中具有潜力 (Ikuta 等,1987)。

钯催化的偶联反应

叔丁基 3-(甲氧基甲基)吡咯烷-3-羧酸酯衍生物已用于与芳基硼酸的钯催化偶联反应中。此过程产生一系列叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-羧酸酯,证明了该化合物在为各种化学和药物应用创造不同的芳基取代吡咯烷和吡啶中的用途 (Wustrow & Wise,1991)。

对映选择性腈阴离子环化

该化合物已用于通过腈阴离子环化策略对映选择性合成 N-叔丁基二取代吡咯烷。这种高效的合成途径突出了其在以高产率和对映体过量创造手性吡咯烷衍生物中的重要性,这在药物化学和不对称合成中很有价值 (Chung 等,2005)。

氧化偶联生成联吡咯产物

类似化合物叔丁基 3-甲氧基吡咯-2-羧酸酯的染料敏化光氧化导致形成联吡咯氧化偶联产物。该反应途径展示了该化合物在合成复杂联吡咯结构中的作用,这在天然产物合成和材料科学中非常重要 (Wasserman 等,1996)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

作用机制

Target of Action

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate is a complex organic compound It is known to be a useful building block in the synthesis of several novel organic compounds.

Mode of Action

It is used to create a variety of derivatives, which can then be used in further chemical reactions. These derivatives may interact with their targets in different ways, leading to various biochemical changes.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given its role as a building block in the synthesis of various organic compounds, it can be inferred that its action could potentially lead to a wide range of molecular and cellular effects, depending on the specific derivatives and their targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets. For instance, it is known to be a liquid at normal shipping temperatures . .

属性

IUPAC Name |

tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-14-4)5-6-12-7-11/h12H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQDGKKPXSZBDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCNC1)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(methoxymethyl)pyrrolidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2923277.png)

![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)

![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2923294.png)

![1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone](/img/structure/B2923295.png)

![1-({3-Ethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}sulfonyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2923297.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2923298.png)